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Compound of Interest

3-Bromo-4-isopropoxy-5-
Compound Name:
methoxybenzonitrile

Cat. No.: B181807

An In-depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: Synthesis,
Characterization, and Application

Abstract & Compound Overview

This technical guide provides a comprehensive overview of 3-Bromo-4-isopropoxy-5-
methoxybenzonitrile, a substituted aromatic nitrile of significant interest to researchers in
medicinal chemistry and drug discovery. As a halogenated and multi-alkoxylated benzonitrile,
this compound serves as a versatile and high-value synthetic intermediate. Its structure
combines a reactive nitrile group, a bromine atom suitable for cross-coupling reactions, and
differentiated ether functionalities that can influence pharmacokinetic properties. While direct
applications of this specific molecule are not broadly published, its close structural relationship
to precursors used in the development of anti-cancer agents and other bioactive molecules
underscores its potential as a key building block.[1] This document details its physicochemical
properties, outlines a robust synthetic protocol with mechanistic insights, describes methods for
structural elucidation, and discusses its potential applications as a molecular scaffold in
pharmaceutical development.

Physicochemical & Structural Properties

The fundamental properties of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile are critical for
its use in synthetic chemistry. The presence of bromine, a nitrile, and two distinct ether groups
on the benzene ring provides multiple points for synthetic modification.
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Table 1: Core Compound Properties

Property Value Source(s)
Molecular Weight 270.12 g/mol [2]
Molecular Formula C11H12BrNO2 [3]
CAS Number 515848-62-1
3-bromo-4-isopropoxy-5-
IUPAC Name p- p Y
methoxybenzonitrile
Physical Form Solid [3]
CC(C)OC1=C(C=C(C=C1Br)C
SMILES
#N)OC
DNCFZWKSHFLLGT-
InChl Key
UHFFFAOYSA-N
Predicted XlogP 3.1 [4]

| Storage Class | 11 (Combustible Solids) | |

Caption: 2D Chemical Structure of the title compound.

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile is
achieved via the Williamson ether synthesis.[5][6] This venerable yet reliable SN2 reaction is
ideal for forming the isopropoxy ether bond. The synthesis starts from the commercially
available precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile.[1][7]

Reaction Principle: The Williamson Ether Synthesis

The core of this synthesis involves two key steps:

o Deprotonation: The phenolic hydroxyl group of the starting material is deprotonated by a
strong base to form a highly nucleophilic phenoxide anion.
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» Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an alkyl
halide (in this case, an isopropyl halide), displacing the halide leaving group in an SN2
reaction to form the desired ether.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions,
particularly E2 elimination, which can be competitive when using secondary alkyl halides like 2-
bromopropane.[6][8]
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Caption: Workflow for the synthesis of the title compound.
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Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles.

» Reactor Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and nitrogen inlet, add 3-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0

eq).

e Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per
mmol of starting material). Begin stirring to dissolve the solid. Carefully add potassium
carbonate (K2COs, 1.5 eq) in portions.

o Causality Insight:K2COs is a milder, non-nucleophilic base compared to sodium hydride,
which reduces the risk of side reactions and is safer to handle. DMF is an excellent polar
aprotic solvent that effectively solvates the cation, leaving the phenoxide anion highly
reactive.

o Alkyl Halide Addition: Add 2-bromopropane (1.2 eq) dropwise to the stirring suspension.

e Reaction: Heat the reaction mixture to 70 °C and maintain for 6-12 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Workup and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into
cold water and extract three times with ethyl acetate (EtOAc). Combine the organic layers.

o Self-Validation:The agueous wash removes the inorganic base (K=2COs) and the DMF
solvent. The combined organic layers contain the desired product and any organic-soluble
impurities.

e Washing: Wash the combined organic layer sequentially with water and then with brine. Dry
the organic layer over anhydrous sodium sulfate (Na2S0a).

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to
yield the crude product. Purify the residue by flash column chromatography on silica gel
(e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-4-isopropoxy-5-
methoxybenzonitrile.
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Structural Elucidation & Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of
spectroscopic methods provides an unambiguous structural assignment.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are the primary tools
for structural verification. The predicted *H NMR spectrum provides a unique fingerprint.

Table 2: Predicted 'H NMR Spectral Data (in CDCls, 400 MHz)

. o Approx. Shift .
Protons Integration Multiplicity Rationale

(5, ppm)
Six equivalent
methyl
Isopropoxy - rotons split
AR 6H Doublet (d) 1.3-14 - s
CHs by the
adjacent CH

proton.

Three equivalent
) protons with no
Methoxy -OCHs 3H Singlet (s) 3.8-3.9 ]
adjacent proton

neighbors.

One proton split

by the six
Isopropoxy -CH 1H Septet (sept) 45-4.6 neighboring

methyl protons

(n+1 rule).

Aromatic proton
Aromatic H-2 1H Singlet (s) 7.1-7.2 adjacent to the

nitrile group.

| Aromatic H-6 | 1H | Singlet (s) | 7.3-7.4 | Aromatic proton adjacent to the methoxy group. |

e Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular
weight. The spectrum is expected to show a characteristic pair of molecular ion peaks
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[M+H]* at m/z 270.01 and 272.01 with approximately 1:1 intensity, which is the signature
isotopic pattern for a molecule containing one bromine atom.

e Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
Expected characteristic absorption bands include:

o ~2230 cm~1: A sharp, strong peak for the nitrile (C=N) stretch.
o ~2980-2850 cm~1: C-H stretching from the aliphatic methoxy and isopropoxy groups.

o ~1250-1000 cm~%: Strong C-O stretching from the aryl-ether bonds.

Applications in Medicinal Chemistry and Drug
Discovery

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a valuable scaffold for building libraries of
drug-like molecules. Its utility stems from the orthogonal reactivity of its functional groups.

o Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime handle for Suzuki,
Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the
facile introduction of diverse aryl, alkyl, or nitrogen-containing substituents at the C3 position,
rapidly building molecular complexity.[9]

 Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be:
o Hydrolyzed to a carboxylic acid or amide.
o Reduced to a primary amine.
o Converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

The combination of a stable, differentiated diether pattern with these reactive sites makes the
compound an excellent starting point for exploring structure-activity relationships (SAR) in drug
discovery programs, particularly those targeting kinases or other enzyme families where
substituted aromatic cores are prevalent.[1]
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Caption: Potential synthetic modifications of the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

» Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid
inhalation of dust and contact with skin and eyes.

o Hazards: While a specific SDS for this exact compound is not widely available, related
compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, causing
skin and eye irritation.[7] It should be handled as an irritant and acutely toxic substance.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials. It is classified as a combustible solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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